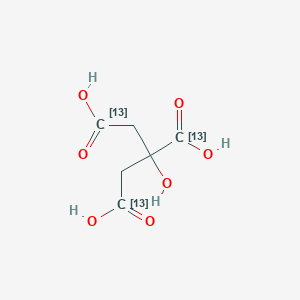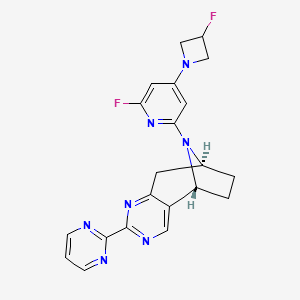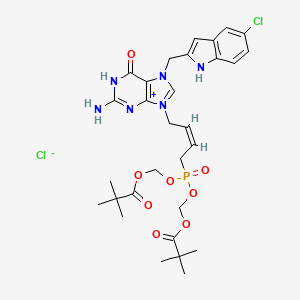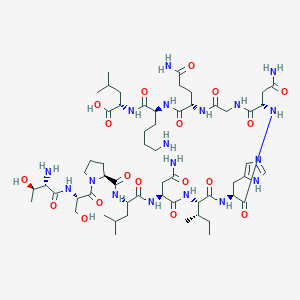
H-Thr-Ser-Pro-Leu-Asn-Ile-His-Asn-Gly-Gln-Lys-Leu-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Thr-Ser-Pro-Leu-Asn-Ile-His-Asn-Gly-Gln-Lys-Leu-OH is a peptide composed of thirteen amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Thr-Ser-Pro-Leu-Asn-Ile-His-Asn-Gly-Gln-Lys-Leu-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid’s amine group is removed, typically using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a strong acid like TFA, which also removes side-chain protecting groups.
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides. Additionally, liquid-phase peptide synthesis (LPPS) can be employed for large-scale production, although it is less common due to the complexity of purification.
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Mutagenesis kits and specific enzymes like restriction endonucleases are used for amino acid substitution.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds to form free thiols.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
The peptide H-Thr-Ser-Pro-Leu-Asn-Ile-His-Asn-Gly-Gln-Lys-Leu-OH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
作用機序
The mechanism of action of peptides like H-Thr-Ser-Pro-Leu-Asn-Ile-His-Asn-Gly-Gln-Lys-Leu-OH depends on their specific sequence and structure. Generally, peptides exert their effects by:
Binding to Receptors: Peptides can bind to specific receptors on the surface of cells, triggering intracellular signaling pathways.
Enzyme Inhibition: Some peptides act as inhibitors of enzymes, blocking their activity.
Cell Penetration: Certain peptides can penetrate cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
H-Ala-Gly-Ser-Glu-Lys-Leu-OH: A shorter peptide with a similar sequence.
H-Thr-Ser-Pro-Leu-Asn-Ile-His-Asn-Gly-Gln-Lys-Leu-NH2: A peptide with an amide group at the C-terminus instead of a hydroxyl group.
H-Thr-Ser-Pro-Leu-Asn-Ile-His-Asn-Gly-Gln-Lys-Leu-OMe: A peptide with a methoxy group at the C-terminus.
Uniqueness
The uniqueness of H-Thr-Ser-Pro-Leu-Asn-Ile-His-Asn-Gly-Gln-Lys-Leu-OH lies in its specific sequence, which determines its biological activity and potential applications. The presence of specific amino acids like histidine and lysine can influence its binding properties and interactions with other molecules.
特性
分子式 |
C57H96N18O18 |
|---|---|
分子量 |
1321.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C57H96N18O18/c1-8-29(6)46(74-52(87)37(22-43(61)80)69-50(85)34(18-27(2)3)70-53(88)40-13-11-17-75(40)56(91)39(25-76)73-54(89)45(62)30(7)77)55(90)71-35(20-31-23-63-26-65-31)51(86)68-36(21-42(60)79)47(82)64-24-44(81)66-33(14-15-41(59)78)49(84)67-32(12-9-10-16-58)48(83)72-38(57(92)93)19-28(4)5/h23,26-30,32-40,45-46,76-77H,8-22,24-25,58,62H2,1-7H3,(H2,59,78)(H2,60,79)(H2,61,80)(H,63,65)(H,64,82)(H,66,81)(H,67,84)(H,68,86)(H,69,85)(H,70,88)(H,71,90)(H,72,83)(H,73,89)(H,74,87)(H,92,93)/t29-,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,45-,46-/m0/s1 |
InChIキー |
RFCMUGNTICGAAQ-HSVKAJNCSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


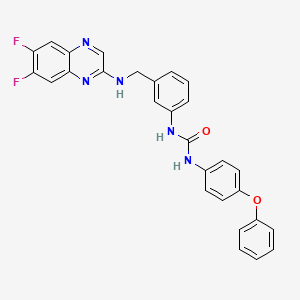


![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)
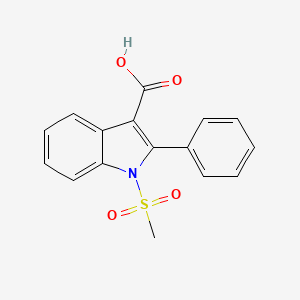


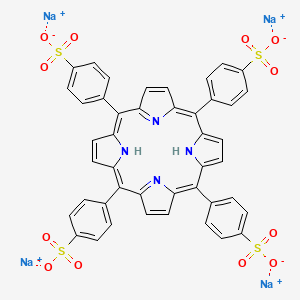
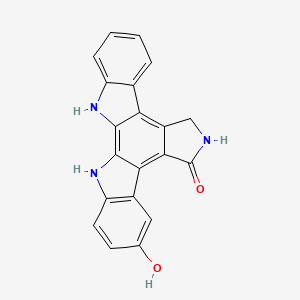
![N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12391723.png)
